Atrasentan hydrochloride has been investigated in clinical trials for its potential therapeutic benefits. For instance, SWOG S0421 examined the addition of Atrasentan hydrochloride to docetaxel, although the trial did not demonstrate improvement. [, , , ] Furthermore, the relative impact of this negative trial, compared to another trial using irinotecan hydrochloride (SWOG S0124), was reflected in citation data. [, , , ] This suggests that Atrasentan hydrochloride, even in the context of negative trial results, contributes valuable data that influences scientific discourse and potentially future research directions.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6